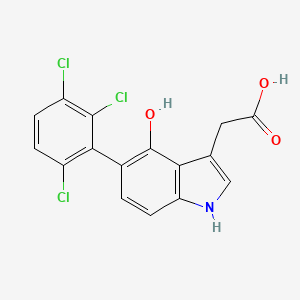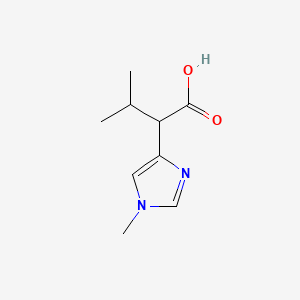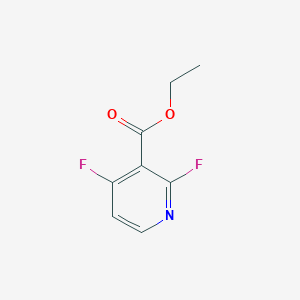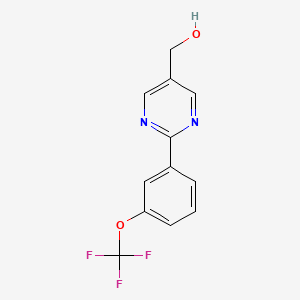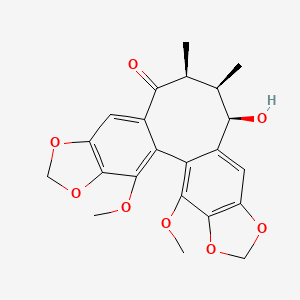
Kadsurindutin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsurindutin H is a lignan compound isolated from the genus Kadsura, which belongs to the family Schisandraceae. This genus is known for its medicinal properties and has been used in traditional Chinese medicine for centuries. This compound, like other lignans from Kadsura, exhibits various biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurindutin H involves several steps, starting from the extraction of the compound from the stems and roots of Kadsura species. The extraction is typically done using organic solvents such as ethanol or acetone. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of efficient synthetic routes for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Kadsurindutin H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: It has been shown to exhibit anti-inflammatory, antioxidant, and antiviral activities.
Medicine: Kadsurindutin H is being investigated for its potential use in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of Kadsurindutin H involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide, a key mediator of inflammation, by interacting with enzymes involved in its synthesis. Additionally, this compound may exert its effects through antioxidant pathways, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Kadsurindutin H is structurally similar to other lignans isolated from the genus Kadsura, such as kadsuralignan H, kadsuralignan I, and kadsuralignan J. it is unique in its specific biological activities and chemical properties. For example, while kadsuralignan H also exhibits anti-inflammatory properties, this compound has shown a broader range of biological activities, including antiviral effects.
List of Similar Compounds
- Kadsuralignan H
- Kadsuralignan I
- Kadsuralignan J
- Schisandrin
- Gomisin A
Propiedades
Fórmula molecular |
C22H22O8 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-one |
InChI |
InChI=1S/C22H22O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17,23H,7-8H2,1-4H3/t9-,10+,17-/m1/s1 |
Clave InChI |
SEBKCRYGYKNELU-GPHJXTMHSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]1O)OCO5)OC)OC)OCO3)C |
SMILES canónico |
CC1C(C(=O)C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


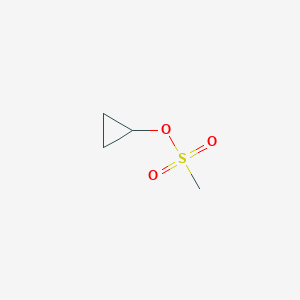
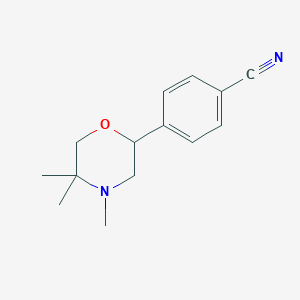

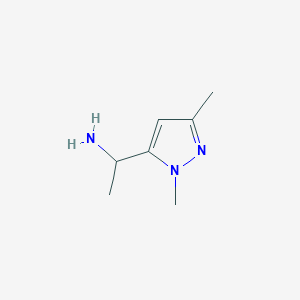
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
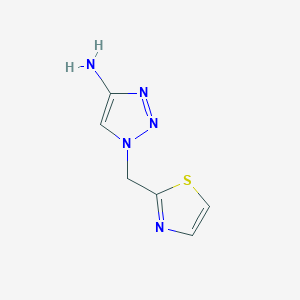
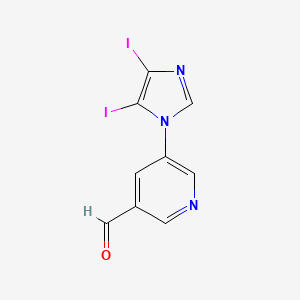
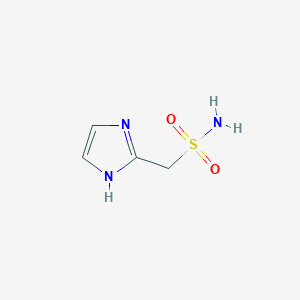
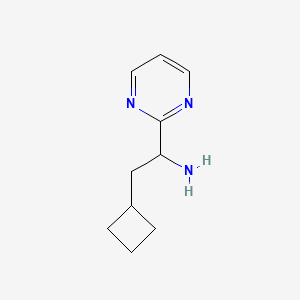
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
